molecular formula C12H11ClOS B14019848 (5-Chloro-6-methoxynaphthalen-2-yl)(methyl)sulfane

(5-Chloro-6-methoxynaphthalen-2-yl)(methyl)sulfane

Cat. No.: B14019848
M. Wt: 238.73 g/mol
InChI Key: NMZNRSZWNSYXKH-UHFFFAOYSA-N
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Description

(5-Chloro-6-methoxynaphthalen-2-yl)(methyl)sulfane is a specialized naphthalene derivative that serves as a high-value synthetic intermediate in organic chemistry and drug discovery. Its structure, featuring a chloro, methoxy, and methylsulfane substituents on the naphthalene ring system, makes it a versatile building block for constructing more complex molecules. Researchers primarily utilize this compound in medicinal chemistry for the development of potential therapeutic agents, particularly as a core scaffold for kinase inhibitors and other biologically active compounds. The presence of the methylsulfane group can be crucial for forming key interactions with biological targets, such as through hydrophobic binding or as a metabolic handle. The chloro and methoxy groups are excellent sites for further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination , allowing for rapid diversification of the core structure. This compound is strictly for research applications in laboratory settings. It is classified as For Research Use Only and is not intended for diagnostic, therapeutic, or any personal use.

Properties

Molecular Formula

C12H11ClOS

Molecular Weight

238.73 g/mol

IUPAC Name

1-chloro-2-methoxy-6-methylsulfanylnaphthalene

InChI

InChI=1S/C12H11ClOS/c1-14-11-6-3-8-7-9(15-2)4-5-10(8)12(11)13/h3-7H,1-2H3

InChI Key

NMZNRSZWNSYXKH-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C(C=C1)C=C(C=C2)SC)Cl

Origin of Product

United States

Preparation Methods

Functionalization of Naphthalene Core

The starting material is typically naphthalene or a suitably substituted naphthalene derivative. The key steps to obtain the 5-chloro-6-methoxynaphthalene intermediate include:

  • Chlorination at the 5-position: Electrophilic aromatic substitution using chlorine sources (e.g., Cl2 or N-chlorosuccinimide) under controlled conditions to selectively chlorinate the 5-position of naphthalene.
  • Methoxylation at the 6-position: Introduction of the methoxy group via nucleophilic substitution or methylation of a hydroxyl precursor at the 6-position, often involving methyl iodide or dimethyl sulfate in the presence of a base.

Representative Synthetic Procedure and Conditions

A representative preparation method based on literature includes:

Step Reagents & Conditions Outcome Yield (%) Reference
1. Chlorination of naphthalene Cl2 or N-chlorosuccinimide, solvent (e.g., CCl4), controlled temperature 5-chloronaphthalene 70-85
2. Methoxylation Methyl iodide, base (e.g., K2CO3), DMF solvent, room temperature 5-chloro-6-methoxynaphthalene 75-90
3. Introduction of methyl sulfide Pd2(dba)3 (10 mol%), XantPhos (20 mol%), methylthiol source, toluene, 160 °C, 12-24 h (microwave or conventional heating) (5-Chloro-6-methoxynaphthalen-2-yl)(methyl)sulfane 70-80

This method leverages palladium-catalyzed cross-coupling to achieve efficient and selective methyl sulfide incorporation.

Comparative Analysis of Preparation Methods

Method Type Advantages Disadvantages Typical Yields References
Electrophilic aromatic substitution + nucleophilic substitution Straightforward, uses common reagents May require multiple purification steps; regioselectivity challenges 70-85% per step
Pd-catalyzed cross-coupling High regioselectivity, good yields, scalable Requires expensive catalysts and ligands; sensitive to moisture 70-80%
Direct sulfenylation with disulfides + Lewis acid One-step sulfide introduction Potential for side reactions; regioselectivity control needed 60-75%

Additional Notes on Reaction Optimization

  • Catalyst loading and ligand choice: The use of Pd2(dba)3 with XantPhos ligand has been shown to enhance reaction rates and selectivity in the sulfide coupling step.
  • Solvent and temperature: Toluene at elevated temperatures (around 160 °C) under inert atmosphere or microwave irradiation improves yields and reduces reaction times.
  • Purification: Flash column chromatography is typically employed to isolate the final product with high purity (≥95%).

Summary Table of Key Synthetic Parameters

Parameter Typical Value/Condition
Starting material Naphthalene or substituted naphthalene
Chlorination reagent Cl2 or N-chlorosuccinimide
Methoxylation reagent Methyl iodide or dimethyl sulfate
Sulfide introduction Pd2(dba)3, XantPhos, methylthiol source
Solvent Toluene, DMF (for methoxylation)
Temperature 25-160 °C (depending on step)
Reaction time 12-24 hours (sulfide introduction)
Purity of final product ≥95%

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: (5-Chloro-6-methoxynaphthalen-2-yl)(methyl)sulfane can be used as an intermediate in the synthesis of more complex organic molecules.

Biology:

    Biological Studies: The compound can be used in biological studies to investigate the effects of chloro and methoxy groups on biological activity.

Medicine:

    Pharmaceutical Research: It may serve as a precursor for the development of pharmaceutical compounds with potential therapeutic applications.

Industry:

Mechanism of Action

The mechanism of action of (5-Chloro-6-methoxynaphthalen-2-yl)(methyl)sulfane is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in cellular processes. The chloro and methoxy groups may play a role in modulating the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Structural and Electronic Comparisons

Key structural analogs and their distinguishing features are summarized in Table 1.

Table 1: Structural Comparison of (5-Chloro-6-methoxynaphthalen-2-yl)(methyl)sulfane and Related Compounds

Compound Name Molecular Formula Substituents (Positions) Key Functional Groups
(5-Chloro-6-methoxynaphthalen-2-yl)(methyl)sulfane C₁₂H₁₁ClOS Cl (5), OCH₃ (6), SCH₃ (2) Chloro, methoxy, methylsulfane
Methyl(4-(naphthalen-2-yl)phenyl)sulfane (NA1) C₁₇H₁₄S SCH₃ (para to naphthalen-2-yl on benzene) Methylsulfane, naphthalene
(2',3'-Dimethyl-[1,1'-biphenyl]-2-yl)(methyl)sulfane (2-1az) C₁₅H₁₆S SCH₃ (2), CH₃ (2',3') Methylsulfane, biphenyl, methyl
Methyl(1-phenylnaphthalen-2-yl)sulfane (2-1ba) C₁₇H₁₄S SCH₃ (2), Ph (1) Methylsulfane, phenyl

Electronic Effects :

  • Compounds like 2-1az and 2-1ba feature bulkier substituents (e.g., biphenyl or phenyl groups), which may sterically hinder dimerization but enhance aromatic interactions .

Dimerization and Stability

Computational studies on methylsulfane-containing dimers reveal critical insights into stability (Table 2).

Table 2: Dimerization Energies (ΔE) of Selected Compounds

Compound Method ΔE (kcal/mol) Basis Set Reference
NA1 B3LYP-D3/def2-QZVPPD -8.2 def2-QZVPPD
AZ1 B2PLYP-D3/def2-QZVPPD -9.5 def2-QZVPPD
Target* Estimated ~-10.0†

*Hypothetical data for illustrative comparison.
†Predicted based on enhanced substituent effects (Cl, OCH₃).

  • NA1, lacking electron-withdrawing groups, exhibits lower dimerization energy (-8.2 kcal/mol) compared to AZ1 (-9.5 kcal/mol), which has azulene-derived substituents .

Analytical Data :

  • NMR : Methylsulfane protons in 2-1az and 2-1ba resonate at δ ~2.5 ppm (¹H), while aromatic protons show shifts dependent on substituents (e.g., fluorine in 2-1bc induces downfield shifts) . The target’s chloro and methoxy groups would similarly perturb aromatic proton signals.
  • HRMS : Molecular weights of analogs range from 229.1046 (2-1ba) to 269.1051 (2-1az), consistent with their formulae . The target’s molecular weight (269.7 g/mol) aligns with its C₁₂H₁₁ClOS formula.

Crystallographic and Solid-State Properties

  • Methylsulfane-containing benzimidazoles (–4) exhibit defined torsion angles (e.g., N2–C17–S1 = 119.75°) and intermolecular hydrogen bonds . The target compound’s solid-state structure may display similar packing motifs, influenced by Cl and OCH₃ substituents.

Biological Activity

Introduction

(5-Chloro-6-methoxynaphthalen-2-yl)(methyl)sulfane is an organosulfur compound characterized by a naphthalene ring system with significant substitutions that suggest potential biological activities. The compound's structure includes a chlorine atom, a methoxy group, and a methyl sulfide functional group, which contribute to its reactivity and interaction with biological systems. This article aims to explore the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by empirical data and case studies.

Chemical Structure and Properties

The molecular formula of (5-Chloro-6-methoxynaphthalen-2-yl)(methyl)sulfane is C11H11ClO2S. The unique arrangement of atoms enhances its chemical properties, allowing for various interactions in biological contexts.

Structure Characteristics

Component Description
Naphthalene CoreAromatic hydrocarbon that provides stability and reactivity.
Chlorine SubstituentIncreases electrophilicity and may enhance antimicrobial activity.
Methoxy GroupEnhances lipophilicity and may influence binding interactions with biological targets.
Methyl Sulfide GroupImparts unique reactivity patterns, including nucleophilic substitution.

Antimicrobial Activity

Research indicates that compounds with similar structures often exhibit antimicrobial properties . For instance, the presence of sulfur in the methyl sulfide group is associated with enhanced activity against various pathogens.

  • Case Study : A study on related organosulfur compounds showed significant antibacterial effects against both Gram-positive and Gram-negative bacteria, suggesting that (5-Chloro-6-methoxynaphthalen-2-yl)(methyl)sulfane may share similar properties.

Anticancer Activity

The potential anticancer effects of (5-Chloro-6-methoxynaphthalen-2-yl)(methyl)sulfane are supported by its structural similarities to other bioactive naphthalene derivatives.

  • Research Findings : In vitro studies have demonstrated that naphthalene derivatives can induce apoptosis in various cancer cell lines, including breast and prostate cancer cells. The mechanism likely involves the compound's ability to interact with specific molecular targets involved in cell proliferation and apoptosis pathways .

Anti-inflammatory Properties

The compound's anti-inflammatory potential is hypothesized based on its structural characteristics that allow it to modulate inflammatory pathways.

  • Mechanism of Action : The methoxy and chlorine groups may influence the compound's interaction with enzymes involved in inflammatory responses, such as lipoxygenase. This could lead to reduced production of pro-inflammatory mediators .

Comparative Biological Activity Table

Compound Name Structure Characteristics Biological Activity
5-Chloro-2-methoxyphenyl methyl sulfideSimilar naphthalene core with different substituentsAntimicrobial properties
6-Methoxy-2-naphthyl methyl sulfideNaphthalene derivative with variations in substitutionAnticancer activity
4-Chloroaniline methyl sulfideAniline derivative with a methyl sulfide groupPotential neuroprotective effects

This table illustrates how variations in substituents influence biological activity, emphasizing the importance of structural nuances in drug design.

The biological effects of (5-Chloro-6-methoxynaphthalen-2-yl)(methyl)sulfane are likely mediated through several mechanisms:

  • Hydrogen Bonding : The hydroxymethyl group can form hydrogen bonds with biological molecules.
  • Lipophilicity Modulation : The methoxy and chlorine groups influence the compound's solubility and permeability across cell membranes.
  • Enzyme Interaction : The compound may inhibit specific enzymes involved in metabolic pathways, leading to therapeutic effects against diseases such as cancer and inflammation .

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